molecular formula C16H15BrN2O3 B2762562 [(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387381-99-9

[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2762562
CAS No.: 387381-99-9
M. Wt: 363.211
InChI Key: ZEOWOEIHKAJXQN-UHFFFAOYSA-N
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Description

[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate: is a complex organic compound that features both an aniline derivative and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylaniline with an appropriate oxoethylating agent, followed by bromination and esterification with 5-bromopyridine-3-carboxylic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate: can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and aniline sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.

Scientific Research Applications

[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,5-Dimethylanilino)-2-oxoethyl] 5-chloropyridine-3-carboxylate
  • [2-(2,5-Dimethylanilino)-2-oxoethyl] 5-fluoropyridine-3-carboxylate
  • [2-(2,5-Dimethylanilino)-2-oxoethyl] 5-iodopyridine-3-carboxylate

Uniqueness

What sets [(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate apart from its analogs is its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in unique halogen bonding interactions, which are not possible with other halogens like chlorine or fluorine.

Biological Activity

[(2,5-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C : 12
  • H : 14
  • Br : 1
  • N : 2
  • O : 3

The molecular weight is approximately 301.14 g/mol. The structure features a brominated pyridine ring, which is significant for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 5-bromopyridine-3-carboxylic acid with an appropriate isocyanate.
  • Use of solvents such as dichloromethane and bases to facilitate the reaction.

This method allows for the formation of the carbamate linkage essential for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated pyridines can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inhibitors of interleukin-1β and TNF-α have been linked to compounds with similar structures, indicating a potential role in managing inflammatory diseases .

The mechanism by which this compound exerts its effects is believed to involve:

  • Inhibition of specific enzymes or receptors associated with inflammatory pathways.
  • Modulation of signaling pathways that regulate microbial growth.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various pyridine derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Investigation into Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of similar compounds. It was found that certain derivatives could significantly reduce TNF-α levels in vitro, suggesting their utility in developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Differences
This compoundAntimicrobial, Anti-inflammatoryContains a bromine atom
[(2,5-Dimethylphenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylateModerate antimicrobialChlorine instead of bromine
[(2,5-Dimethylphenyl)carbamoyl]methyl 5-fluoropyridine-3-carboxylateLower activityFluorine instead of bromine

Properties

IUPAC Name

[2-(2,5-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-3-4-11(2)14(5-10)19-15(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOWOEIHKAJXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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